Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate
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Overview
Description
Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyano-furan derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, amines, and substituted phosphonates, depending on the specific reaction and conditions used .
Scientific Research Applications
Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and furan groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [2-cyano-1-(phenyl)ethyl]phosphonate
- Diethyl [2-cyano-1-(thiophen-2-yl)ethyl]phosphonate
- Diethyl [2-cyano-1-(pyridin-2-yl)ethyl]phosphonate
Uniqueness
Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
89901-56-4 |
---|---|
Molecular Formula |
C11H16NO4P |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-3-(furan-2-yl)propanenitrile |
InChI |
InChI=1S/C11H16NO4P/c1-3-15-17(13,16-4-2)11(7-8-12)10-6-5-9-14-10/h5-6,9,11H,3-4,7H2,1-2H3 |
InChI Key |
XDLRGJSCZRZVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC#N)C1=CC=CO1)OCC |
Origin of Product |
United States |
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